
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1361116-19-9. It has a molecular weight of 311.81 . The IUPAC name for this compound is tert-butyl 3- (6-chloro-2-methyl-4-pyrimidinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Compounds
Tert-butyl derivatives, including structures similar to tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, have been studied extensively for their role as intermediates in the synthesis of biologically active compounds.
Biological Compounds Synthesis : A study by Kong et al. (2016) discusses tert-butyl derivatives as intermediates in the synthesis of compounds like crizotinib, a biologically active compound. They developed a synthesis method using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material.
Anticancer Drug Intermediates : The study by Zhang et al. (2018) focused on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their research developed a high-yield synthetic method and optimized the process.
X-ray Structural Analysis : The structural properties of similar tert-butyl compounds were analyzed through X-ray studies, as described by Didierjean et al. (2004). This study provides insights into the molecular packing and hydrogen bonding patterns in these compounds, which are crucial for their biological activity.
Synthesis Optimization and Biological Evaluation
Tert-butyl derivatives have been synthesized and evaluated for various biological activities, highlighting their potential in pharmaceutical applications.
Synthesis Optimization : Wang et al. (2015) discussed the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. Their research focused on optimizing the synthetic steps and improving yield.
Biological Activity Evaluation : A study by Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. This study demonstrates the potential of these compounds in developing new therapeutic agents.
Additional Synthesis and Structural Studies
Several other studies have explored the synthesis and structural properties of tert-butyl derivatives, adding to the understanding of their applications in scientific research.
Nociceptin Antagonists Synthesis : Jona et al. (2009) developed a method for synthesizing intermediates useful in the creation of nociceptin antagonists, which are potential therapeutic compounds.
Stereochemical Analysis : Moskalenko & Boev (2014) investigated the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. Their study adds to the understanding of the stereochemical properties of these compounds, which is essential for their biological activity.
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate’s action are currently unknown. The effects would depend on the specific targets and pathways that the compound interacts with .
Propiedades
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUAHFWQVAMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


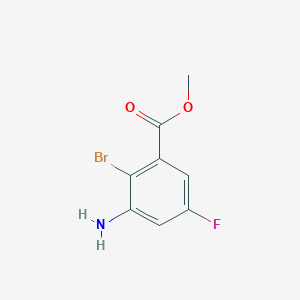
![Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1400953.png)
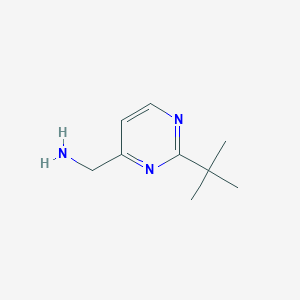
![2-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1400955.png)



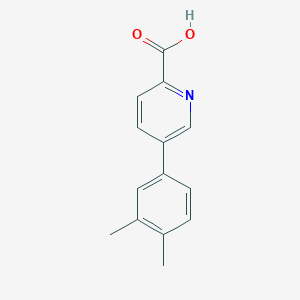

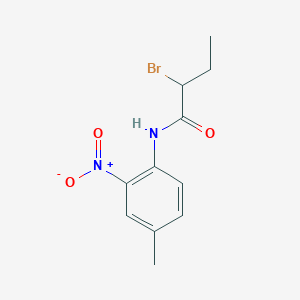
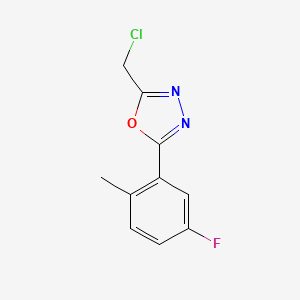
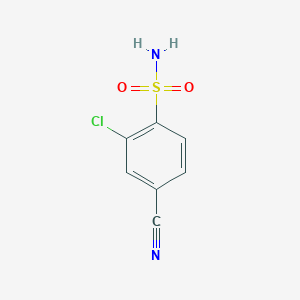
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
